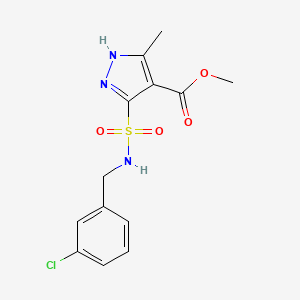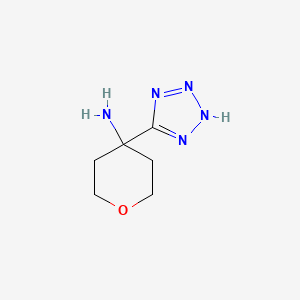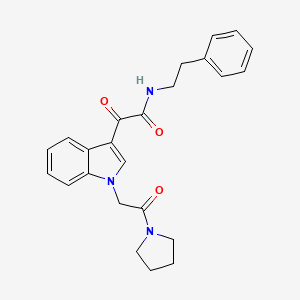
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide” is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a 2,4-dichlorophenyl group and a 2-pyridinyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of the thiadiazole ring, the dichlorophenyl group, and the pyridinyl group would contribute to a highly conjugated system, potentially leading to interesting electronic and optical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the dichlorophenyl and pyridinyl groups in this compound suggest that it might be relatively non-polar and therefore soluble in non-polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
Research on thiadiazole sulfonamides, similar in structure to the queried compound, has shown potential antiviral activities. For instance, Zhuo Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives showing anti-tobacco mosaic virus activity, suggesting potential applications in antiviral research (Zhuo Chen et al., 2010).
Photovoltaic Studies
Heteroaryl incorporated acetylide-functionalized pyridinyl ligands have been synthesized for use in photovoltaic (PV) studies. Maharaja Jayapal et al. (2018) explored dicopper(I) complexes with pyridinyl-based ligands for dye-sensitized solar cells, achieving moderate power conversion efficiency. This research indicates the potential of such compounds in the development of new materials for solar energy conversion (Maharaja Jayapal et al., 2018).
Antimicrobial Activity
The synthesis of thiadiazole and triazole derivatives with antimicrobial properties has been investigated, demonstrating the chemical versatility and potential biomedical applications of thiadiazole compounds. W. Wardakhan and N. El-Sayed (2009) reported on compounds showing high antimicrobial activities, highlighting the relevance of thiadiazole derivatives in developing new antimicrobial agents (W. Wardakhan & N. El-Sayed, 2009).
Organic Field-Effect Transistors (OFETs)
Thiadiazole[3,4-c]pyridine copolymer-based OFETs have been synthesized, showcasing the material's suitability for electronic applications. Chinna Bathula et al. (2016) developed a donor-acceptor copolymer for OFETs, demonstrating its promising features for large-area organic electronics (Chinna Bathula et al., 2016).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated. Without specific studies on this compound, it’s challenging to predict its mechanism of action .
Direcciones Futuras
The study of new and complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve synthesizing this compound, studying its properties, and investigating its potential applications .
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)-5-pyridin-2-ylsulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3S2/c14-8-4-5-9(10(15)7-8)12-13(20-18-17-12)19-11-3-1-2-6-16-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOTWZNSAXLBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2-chlorophenyl)methyl]-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2608560.png)
![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2608561.png)
![6-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2608564.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2608567.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea](/img/structure/B2608569.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2608570.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608573.png)
![2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2608578.png)


